molecular formula C12H12N2OS B7440163 2-(5-Methylthiophen-2-yl)-N-(pyridin-3-yl)acetamide

2-(5-Methylthiophen-2-yl)-N-(pyridin-3-yl)acetamide

Cat. No. B7440163
M. Wt: 232.30 g/mol
InChI Key: VQHLJEHHASEAGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Methylthiophen-2-yl)-N-(pyridin-3-yl)acetamide, also known as MPTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTA belongs to the family of thioacetamides, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 2-(5-Methylthiophen-2-yl)-N-(pyridin-3-yl)acetamide is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and receptors. 2-(5-Methylthiophen-2-yl)-N-(pyridin-3-yl)acetamide has been shown to inhibit cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that are involved in inflammation. 2-(5-Methylthiophen-2-yl)-N-(pyridin-3-yl)acetamide has also been found to inhibit the growth of tumor cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
2-(5-Methylthiophen-2-yl)-N-(pyridin-3-yl)acetamide has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation by decreasing the production of pro-inflammatory cytokines and mediators. 2-(5-Methylthiophen-2-yl)-N-(pyridin-3-yl)acetamide has also been shown to reduce pain by inhibiting the production of prostaglandins. Additionally, 2-(5-Methylthiophen-2-yl)-N-(pyridin-3-yl)acetamide has been found to have antioxidant activity, which may protect against oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

2-(5-Methylthiophen-2-yl)-N-(pyridin-3-yl)acetamide has several advantages for use in lab experiments. It is easy to synthesize and has a high yield, making it cost-effective. 2-(5-Methylthiophen-2-yl)-N-(pyridin-3-yl)acetamide has also been found to be stable under various conditions, which allows for its use in a wide range of experiments. However, there are some limitations to the use of 2-(5-Methylthiophen-2-yl)-N-(pyridin-3-yl)acetamide in lab experiments. Its mechanism of action is not fully understood, which may limit its use in certain experiments. Additionally, 2-(5-Methylthiophen-2-yl)-N-(pyridin-3-yl)acetamide has not been extensively studied in vivo, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for the study of 2-(5-Methylthiophen-2-yl)-N-(pyridin-3-yl)acetamide. One area of interest is the investigation of its potential use in the treatment of neurological disorders. 2-(5-Methylthiophen-2-yl)-N-(pyridin-3-yl)acetamide has been found to have neuroprotective effects, which may make it a promising candidate for the treatment of Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 2-(5-Methylthiophen-2-yl)-N-(pyridin-3-yl)acetamide and its potential therapeutic applications. Finally, the development of new synthesis methods and analogs of 2-(5-Methylthiophen-2-yl)-N-(pyridin-3-yl)acetamide may lead to the discovery of more potent and selective compounds.

Synthesis Methods

2-(5-Methylthiophen-2-yl)-N-(pyridin-3-yl)acetamide can be synthesized using a simple and efficient method. The synthesis involves the reaction between 5-methylthiophene-2-carboxylic acid and pyridine-3-amine, followed by the addition of acetic anhydride. The reaction mixture is then heated and stirred for several hours, and the resulting product is purified using column chromatography. The yield of 2-(5-Methylthiophen-2-yl)-N-(pyridin-3-yl)acetamide obtained through this method is high, making it a cost-effective approach for large-scale production.

Scientific Research Applications

2-(5-Methylthiophen-2-yl)-N-(pyridin-3-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. 2-(5-Methylthiophen-2-yl)-N-(pyridin-3-yl)acetamide has also been investigated for its use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, 2-(5-Methylthiophen-2-yl)-N-(pyridin-3-yl)acetamide has been found to have antimicrobial activity against a wide range of bacterial and fungal strains.

properties

IUPAC Name

2-(5-methylthiophen-2-yl)-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-9-4-5-11(16-9)7-12(15)14-10-3-2-6-13-8-10/h2-6,8H,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHLJEHHASEAGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CC(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Methylthiophen-2-yl)-N-(pyridin-3-yl)acetamide

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